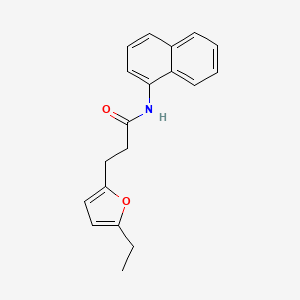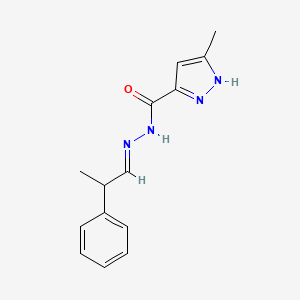
3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP is a pyrazole derivative that exhibits a variety of biochemical and physiological effects, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. Additionally, 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide exhibits a variety of biochemical and physiological effects, including anti-proliferative effects on cancer cells, anti-inflammatory effects, and neuroprotective effects. 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of tumor growth. Additionally, 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide has been shown to reduce inflammation by inhibiting the activity of certain enzymes and signaling pathways. 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide in lab experiments is its potential therapeutic applications in cancer therapy, neurodegenerative diseases, and inflammation. Additionally, 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide has been shown to exhibit low toxicity and high selectivity for cancer cells, making it a promising candidate for drug development. However, one of the limitations of using 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide in lab experiments is the lack of understanding of its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide. One area of research is the optimization of the synthesis method to increase the yield and purity of the compound. Additionally, further investigation into the mechanism of action of 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide is needed to fully understand its potential therapeutic applications. Studies on the pharmacokinetics and pharmacodynamics of 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide are also needed to determine the optimal dosage and administration route for therapeutic use. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide in humans.
In conclusion, 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide is a promising compound that exhibits a variety of biochemical and physiological effects, making it a potential candidate for drug development. Further research is needed to fully understand its mechanism of action, optimize the synthesis method, and evaluate its safety and efficacy in humans.
Synthesemethoden
The synthesis of 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide involves the reaction of 3-methyl-1H-pyrazole-5-carbohydrazide with 2-phenylpropanal in the presence of an acid catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide. The synthesis method of 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide has been optimized to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide has been investigated for its potential therapeutic applications in various scientific research studies. One of the primary areas of research is the development of 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide as an anti-cancer agent. Studies have shown that 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide exhibits anti-proliferative effects on cancer cells, making it a promising candidate for cancer therapy. Additionally, 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide has been investigated for its potential use in the treatment of neurodegenerative diseases and inflammation.
Eigenschaften
IUPAC Name |
5-methyl-N-[(E)-2-phenylpropylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-10(12-6-4-3-5-7-12)9-15-18-14(19)13-8-11(2)16-17-13/h3-10H,1-2H3,(H,16,17)(H,18,19)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZMRUPYGNLHOV-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-[(E)-2-phenylpropylideneamino]-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5762427.png)
![N-[3-(acetylamino)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5762432.png)
![5-chloro-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide](/img/structure/B5762440.png)
![2-(2,5-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5762451.png)
![{4-[(3-methylbutanoyl)amino]phenoxy}acetic acid](/img/structure/B5762457.png)
![3-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acrylic acid](/img/structure/B5762459.png)
![ethyl 2-amino-1-[2-(phenylthio)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5762463.png)
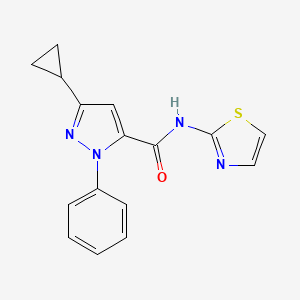
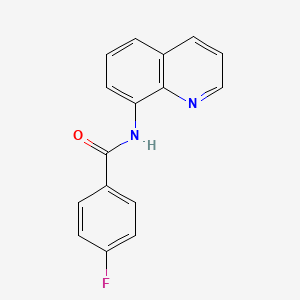
![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5762489.png)
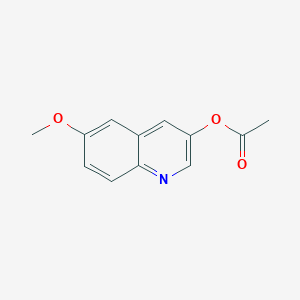
![N~1~-cyclopropyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5762499.png)
